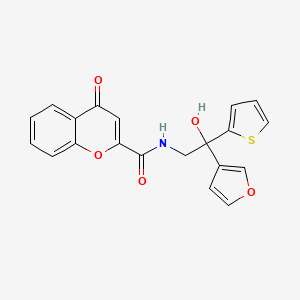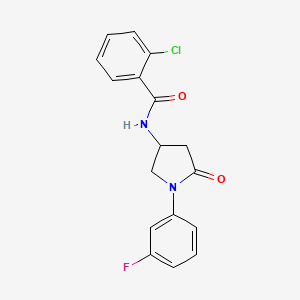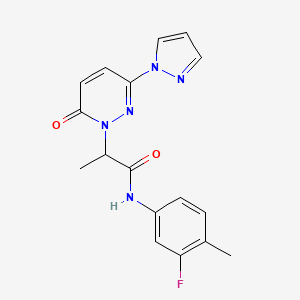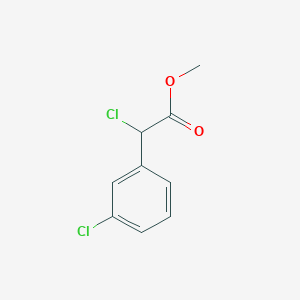![molecular formula C15H10N8O B2641025 3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 2108943-53-7](/img/structure/B2641025.png)
3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo[4,3-a]pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. These rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives these types of compounds stability and unique chemical properties .Chemical Reactions Analysis
The azide group in this compound could potentially undergo a variety of reactions. For example, azides can react with alkynes in a [3+2] cycloaddition to form triazoles . The 1,2,4-oxadiazole ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the azide group could potentially make this compound explosive under certain conditions . The 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings could contribute to the compound’s stability and solubility .Scientific Research Applications
Synthesis and Characterization
A variety of heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and oxadiazole rings have been synthesized to explore their chemical properties and potential applications. These compounds are synthesized through reactions involving cyclization and 1,3-dipolar cycloaddition, showcasing their versatile chemistry and potential for generating novel molecular frameworks with interesting properties.
- El‐Sayed et al. (2008) detailed the synthesis of mono- and bicyclic heterocyclic derivatives, including compounds containing 1,2,4-triazole and oxadiazole rings, elucidated by spectral and analytical data, highlighting the structural diversity achievable through cyclization reactions (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Biological Applications
Significant effort has been devoted to investigating the biological activities of these compounds, including antimicrobial, anti-protozoal, and anticancer properties. This research aims to identify novel therapeutic agents by exploring the biological activities of newly synthesized heterocyclic compounds.
- Dürüst et al. (2012) reported the synthesis and in vitro anti-protozoal and cytotoxic activities of novel heterocyclic compounds containing oxadiazole and triazole rings, designed using the principle of bioisosterism (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Luminescent Properties
The luminescent properties of coordination polymers synthesized using triazolo[4,3-a]pyridine derivatives have been studied. These studies contribute to the understanding of the photophysical properties of novel materials, potentially leading to applications in sensing, imaging, and optoelectronics.
- Fan et al. (2015) explored the synthesis, structure, and luminescent properties of new Cu(II) and Cd(II) metal-organic coordination polymers with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ligands, revealing their potential in material science applications (Fan, Li, Zhang, Zhang, & Wang, 2015).
Safety And Hazards
Future Directions
The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical or pesticide . Additionally, new derivatives of this compound could be synthesized to optimize its properties .
properties
IUPAC Name |
5-[3-(azidomethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8O/c16-22-17-9-13-20-19-12-8-11(6-7-23(12)13)15-18-14(21-24-15)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCZKLWNCAZGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)



![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)
![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)
![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)

![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)

